molecular formula C12H16ClNO3 B6283475 benzyl (3S)-morpholine-3-carboxylate hydrochloride CAS No. 1353006-45-7

benzyl (3S)-morpholine-3-carboxylate hydrochloride

Cat. No.: B6283475
CAS No.: 1353006-45-7
M. Wt: 257.71 g/mol
InChI Key: CVKABBHCEVSVII-MERQFXBCSA-N
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Description

Significance of Chiral Morpholine (B109124) Derivatives in Organic and Medicinal Chemistry Research

Chiral morpholine derivatives are highly significant in both organic and medicinal chemistry. lifechemicals.comresearchgate.net The morpholine ring is a "privileged structure" often found in approved drugs and experimental bioactive molecules due to its advantageous physicochemical, biological, and metabolic properties. nih.govresearchgate.net Its presence can improve pharmacokinetic properties, such as solubility and membrane permeability, making it a valuable component in drug design. researchgate.netresearchgate.net The morpholine moiety is a weaker base than piperidine, which often results in more attractive physicochemical characteristics for drug candidates. lifechemicals.com

In medicinal chemistry, this scaffold is integral to a wide range of therapeutic agents, including those with anticancer, antidepressant, antibacterial, and antifungal properties. lifechemicals.come3s-conferences.orgresearchgate.net There are numerous examples where the morpholine ring is a key part of the pharmacophore, bestowing selective affinity for a wide range of biological receptors and enzymes. researchgate.netnih.gov Beyond their role in drug molecules, chiral morpholines are also utilized as chiral auxiliaries and organocatalysts in asymmetric synthesis, guiding the stereochemical outcome of chemical reactions. lifechemicals.comnih.gov

Historical Development and Evolution of Synthetic Strategies for Chiral Morpholine Cores

The synthesis of chiral morpholines has evolved significantly over time. Early methodologies often relied on stoichiometric chiral starting materials derived from natural sources. semanticscholar.org However, the demand for more efficient and economical processes has driven the development of asymmetric catalytic methods. semanticscholar.org These modern strategies can be broadly categorized based on when the key stereocenter is established: before, during, or after the cyclization of the morpholine ring. semanticscholar.orgresearchgate.net

A variety of powerful synthetic transformations have been developed, including:

Asymmetric Hydrogenation: This method has been successfully applied to unsaturated morpholine precursors using rhodium catalysts with large bite angle bisphosphine ligands, achieving excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: An efficient one-pot approach uses a titanium catalyst for hydroamination to form a cyclic imine, which is then reduced by a Noyori-Ikariya ruthenium catalyst to yield chiral 3-substituted morpholines with high enantiomeric excess (>95% ee). nih.govacs.org

Palladium-Catalyzed Carboamination: This strategy involves the intramolecular coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl bromide to construct cis-3,5-disubstituted morpholines in a stereocontrolled manner. nih.gov

Cyclization of N-Propargylamines: N-propargylamines have emerged as versatile and readily available building blocks for synthesizing functionalized morpholines through various metal-catalyzed cyclization reactions. scispace.comresearchgate.net

Organocatalytic Cycloetherification: Cinchona alkaloid-derived catalysts have been used for the asymmetric halocyclization of alkenol substrates to produce chiral morpholines containing a quaternary stereocenter. rsc.org

Table 1: Evolution of Synthetic Strategies for Chiral Morpholine Cores

Synthetic Strategy Catalyst/Reagent Key Features Reference
Asymmetric Hydrogenation Bisphosphine-Rhodium Complex High yields and excellent enantioselectivities (up to 99% ee) for 2-substituted morpholines. semanticscholar.org, rsc.org
Tandem Hydroamination/Transfer Hydrogenation Ti catalyst and RuCl[(S,S)-Ts-DPEN] One-pot synthesis of 3-substituted morpholines with >95% ee. nih.gov, acs.org
Pd-Catalyzed Carboamination Pd(OAc)2 / P(2-furyl)3 Stereocontrolled synthesis of cis-3,5-disubstituted morpholines. nih.gov
Organocatalytic Chlorocycloetherification Cinchona Alkaloid Derivatives Access to chiral 2,2-disubstituted morpholines with quaternary stereocenters. rsc.org
Umpolung Oxa-Michael Cyclization Triphenylphosphine Diastereoselective synthesis of cis-configured morpholinones. researchgate.net

Role of Benzyl (B1604629) (3S)-Morpholine-3-Carboxylate Hydrochloride as a Key Chiral Building Block

In the landscape of modern organic synthesis, chiral building blocks are indispensable components for the efficient construction of complex molecules with defined stereochemistry. nbinno.com These pre-synthesized, enantiomerically pure intermediates allow chemists to bypass challenging asymmetric steps and streamline the synthesis of target molecules, which is particularly crucial in drug discovery for lead optimization. nih.gov

Benzyl (3S)-morpholine-3-carboxylate hydrochloride serves as a prime example of such a key chiral building block. It provides a rigid, stereochemically defined morpholine core with the (S) configuration at the C3 position. The utility of this specific compound lies in its distinct features:

Pre-defined Stereocenter: The (3S)-configuration is fixed, allowing for its direct incorporation into a target molecule without the need for asymmetric induction or chiral resolution.

Orthogonal Protecting Groups: The benzyl ester protects the carboxylic acid at the 3-position, while the morpholine nitrogen can be protected or directly functionalized. The benzyl group can typically be removed under neutral conditions via hydrogenolysis, preserving other sensitive functional groups.

Salt Form: The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base.

By using this building block, researchers can readily introduce the chiral morpholine-3-carboxylate moiety into larger, more complex structures, significantly simplifying synthetic routes to novel pharmaceutical candidates and other advanced materials. nbinno.comsigmaaldrich.com

Overview of Research Domains Utilizing Chiral Morpholine-3-Carboxylates

The versatile structure and favorable properties of chiral morpholine derivatives have led to their application in a diverse range of research domains. e3s-conferences.orgresearchgate.net The most prominent area is medicinal chemistry, where these scaffolds are integral to the discovery and development of new therapeutic agents across multiple disease areas. researchgate.netnih.gov

Key research domains include:

Oncology: Morpholine-containing compounds have been investigated as potent inhibitors of various kinases, which are crucial targets in cancer therapy. researchgate.netmdpi.com

Neuroscience: Chiral morpholine analogs have been synthesized and evaluated as antagonists for dopamine (B1211576) receptors, with potential applications in treating neurological disorders. nih.gov The well-known antidepressant Reboxetine contains a chiral morpholine core. lifechemicals.com

Infectious Diseases: The morpholine ring is found in several antibacterial and antifungal agents, highlighting its importance in combating microbial infections. lifechemicals.comresearchgate.net

Agrochemicals: Morpholine derivatives have been utilized in the agrochemical industry for their fungicidal and bactericidal properties. lifechemicals.come3s-conferences.org

Asymmetric Catalysis: As mentioned previously, chiral morpholine derivatives themselves can serve as organocatalysts, for example, in Michael addition reactions, contributing to the development of new, efficient synthetic methods. nih.gov

Table 2: Research Applications of Chiral Morpholine Derivatives

Research Domain Application Example Bioactive Compound Class/Example Reference
Medicinal Chemistry Anticancer Agents Kinase Inhibitors researchgate.net, mdpi.com
Antidepressants Reboxetine lifechemicals.com
Dopamine Receptor Antagonists Chiral alkoxymethyl morpholine analogs nih.gov
Antibacterial/Antifungal Finafloxacin, Linezolid researchgate.net
Agrochemicals Crop Protection Fungicides lifechemicals.com, e3s-conferences.org
Organic Synthesis Asymmetric Catalysis Organocatalysts for 1,4-addition reactions nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1353006-45-7

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

benzyl (3S)-morpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c14-12(11-9-15-7-6-13-11)16-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H/t11-;/m0./s1

InChI Key

CVKABBHCEVSVII-MERQFXBCSA-N

Isomeric SMILES

C1COC[C@H](N1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1COCC(N1)C(=O)OCC2=CC=CC=C2.Cl

Purity

95

Origin of Product

United States

Applications of Benzyl 3s Morpholine 3 Carboxylate Hydrochloride in Complex Molecule Synthesis

Utilization as a Chiral Building Block for Stereodefined Heterocyclic Systems

The inherent chirality and defined conformational properties of benzyl (B1604629) (3S)-morpholine-3-carboxylate hydrochloride make it a privileged building block for the synthesis of complex heterocyclic structures with precise three-dimensional arrangements. bldpharm.com Its utility stems from the predictable reactivity of the morpholine (B109124) ring and the potential for functionalization at multiple sites, allowing for the stereocontrolled introduction of substituents and the formation of new ring systems.

The morpholine scaffold is a direct structural analogue of piperazine (B1678402) and thiomorpholine (B91149), differing only in the heteroatom at the 1-position. This relationship allows for the use of morpholine derivatives as templates or precursors for these related heterocycles. jchemrev.comresearchgate.net Synthetic strategies have been developed to transform the morpholine core into piperazine or thiomorpholine rings, although this often involves multi-step sequences such as ring-opening followed by recyclization with a different heteroatom source. For instance, a common approach involves the cleavage of a C-O bond within the morpholine ring, followed by the introduction of a nitrogen or sulfur nucleophile to form the new heterocyclic system. researchgate.netamanote.com

While direct conversion of benzyl (3S)-morpholine-3-carboxylate is not extensively documented, the general principles of morpholine-to-piperazine/thiomorpholine transformations are well-established. jchemrev.comresearchgate.netresearchgate.net These methods often rely on the strategic placement of protecting groups and the use of specific reagents to facilitate the desired ring transformation, preserving the original stereochemistry at the C-3 position. The synthesis of chiral 2-substituted piperazines, for example, can be achieved through routes starting from optically pure amino acids, which are precursors to chiral morpholine structures. google.com

Table 1: General Synthetic Approaches for Morpholine and Thiomorpholine Derivatives

Heterocycle General Synthetic Approach Key Features
Morpholine Cyclization of β-amino diols; Reaction of epoxides with amino alcohols. researchgate.netresearchgate.net Preserves stereochemistry from chiral precursors. researchgate.net
Thiomorpholine Reaction of aziridines with thioglycolic acid; Cyclization of aminoethyl mercaptans. jchemrev.comresearchgate.net Allows for the introduction of sulfur into the heterocyclic core. jchemrev.com

| Piperazine | Cyclization of ethylenediamine (B42938) derivatives; Reductive amination of amino acid precursors. researchgate.netscispace.com | Can be synthesized from chiral precursors to yield enantiomerically pure products. google.comnih.gov |

This table provides an interactive overview of common synthetic strategies for related heterocycles.

The morpholine framework provided by benzyl (3S)-morpholine-3-carboxylate is an excellent platform for constructing more complex, rigid structures such as azabicyclic and fused heterocyclic systems. researchgate.net These scaffolds are of significant interest in medicinal chemistry as they restrict conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. researchgate.net

One notable strategy involves the fusion of a second ring onto the morpholine core. For example, researchers have successfully merged morpholine scaffolds with indazole heterocycles to generate novel indazolo-morpholine systems. nih.gov This approach typically involves a late-stage intramolecular cyclization, such as an oxa-Michael reaction, where a nucleophilic oxygen atom from an amino alcohol precursor attacks an activated double bond to form the morpholine ring fused to the existing aromatic system. nih.gov The stereochemistry of the starting material, such as that derived from a chiral amino alcohol, directly dictates the stereochemical outcome of the final fused product. nih.gov Such synthetic routes enable the creation of regiochemically and stereochemically diverse libraries of complex fused scaffolds. nih.gov

Benzyl (3S)-morpholine-3-carboxylate is a direct precursor to (3S)-morpholine-3-carboxylic acid, a non-natural, constrained amino acid analogue. thieme-connect.de The incorporation of this and similar morpholine-based amino acids into peptide chains is a powerful strategy for creating peptidomimetics with enhanced properties. researchgate.net The rigid morpholine ring introduces conformational constraints into the peptide backbone, forcing it to adopt specific secondary structures, such as β-turns or helices. unimi.it

This structural pre-organization can lead to increased metabolic stability, as the unnatural backbone is resistant to degradation by proteases, and improved binding affinity to target receptors. unibo.it Research groups have developed diversity-oriented synthesis (DOS) strategies starting from morpholine carboxylic acids to generate libraries of peptidomimetics with significant structural diversity. researchgate.net These studies have demonstrated that the morpholine scaffold can effectively mimic the structural and functional properties of natural peptide sequences, making it a valuable tool in drug discovery. researchgate.netunimi.it

Role in the Synthesis of Precursors for Bioactive Compounds

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. jchemrev.comresearchgate.netwikipedia.orglifechemicals.com Benzyl (3S)-morpholine-3-carboxylate hydrochloride, as a chiral building block, is a key starting material for the synthesis of enantiomerically pure morpholine-containing compounds that can serve as precursors to these bioactive molecules. evitachem.comsigmaaldrich.com The morpholine moiety can act as an interacting element with biological targets, a rigid scaffold to correctly orient functional groups, or as a modulator of pharmacokinetic properties. acs.org

Combinatorial chemistry and diversity-oriented synthesis are powerful tools for drug discovery, enabling the rapid generation of large numbers of compounds for biological screening. The morpholine ring serves as an excellent central core for the construction of such chemical libraries. nih.govenamine.net

Efficient, solution-phase procedures have been developed for the high-throughput synthesis of diverse morpholine libraries. nih.gov Typically, a common intermediate derived from a morpholine precursor is synthesized in bulk and then reacted with a wide array of different reagents to generate a large library of final products. nih.gov For example, a library of nearly 8,000 substituted morpholine derivatives was produced using robotic synthesis, where a common mesylate intermediate was reacted with various phenols and other reagent classes. nih.gov These libraries provide a rich source of structurally diverse molecules for screening against various biological targets, leveraging the favorable properties of the morpholine scaffold. researchgate.netacs.org

Table 2: Example of a Morpholine-Based Chemical Library Design

Feature Description
Core Scaffold Substituted Morpholine
Common Intermediate Morpholine mesylate
Diversity Element 1 (R1) 30 different phenols
Diversity Element 2 (R2) 275 reagents from 5 classes (e.g., aldehydes, isocyanates)
Potential Products 8,250
Actual Products Synthesized 7,907

| Synthesis Method | High-throughput solution-phase chemistry |

This interactive table illustrates the components of a large-scale chemical library built around the morpholine core, based on a published study. nih.gov

Methodological Studies in Multicomponent Reactions (MCRs) Featuring the Morpholine Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com While the direct use of this compound in MCRs is not widely reported, the morpholine scaffold itself is utilized in the synthesis of complex molecules via such pathways.

For instance, MCRs have been employed to synthesize complex heterocyclic systems where a morpholine-containing reactant is one of the key components. These reactions can create fused structures or highly substituted molecules in a single, efficient step. mdpi.com The development of novel MCRs that can incorporate chiral building blocks like those derived from benzyl (3S)-morpholine-3-carboxylate is an active area of research, aiming to combine the benefits of MCRs with the advantages of stereochemical control for the synthesis of new bioactive compounds.

Derivatization Strategies and Functionalization of the Chiral Morpholine Core for Research Applications

Regioselective and Stereoselective Functionalization of the Morpholine (B109124) Ring System

The functionalization of the benzyl (B1604629) (3S)-morpholine-3-carboxylate core can be systematically approached by targeting its three main reactive sites. Regioselective reactions are crucial to ensure that modifications occur at the intended position, while stereoselective methods are vital for preserving the (S)-configuration at the C3 position, which is often essential for biological activity.

The benzyl ester at the C3 position is a versatile handle for introducing chemical diversity. It can be readily transformed into other esters or, more commonly, into a wide array of amides, which are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors.

Transesterification: This process involves the conversion of the benzyl ester into a different ester by reacting it with another alcohol under acidic or basic conditions, or with enzymatic catalysis. This modification can be used to alter the steric bulk and electronic properties of the ester group, which can influence a compound's solubility and cell permeability. For instance, reaction with various simple or functionalized alcohols can introduce new pharmacophoric features.

Amidation: The conversion of the ester to an amide is a key strategy for building molecular complexity and exploring SAR. Direct amidation can be achieved by heating the ester with a primary or secondary amine, often facilitated by a catalyst. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). ajchem-a.com This two-step approach is highly versatile and allows for the introduction of a vast range of amine-containing fragments. nih.govnih.gov

TransformationReagents and ConditionsProduct TypePotential Diversity
Transesterification R'-OH, Acid or Base Catalyst (e.g., H₂SO₄, NaOMe), HeatAlkyl/Aryl (3S)-morpholine-3-carboxylateVariation in alcohol (R'-OH) allows for modulation of lipophilicity and steric properties.
Amidation (Direct) R¹R²NH, Lewis Acid Catalyst (e.g., Nb₂O₅), Heat(3S)-morpholine-3-carboxamideDirect coupling with a diverse range of primary and secondary amines.
Amidation (via Acid) 1. LiOH, H₂O/THF2. R¹R²NH, Coupling Agent (e.g., HATU, DCC), Base (e.g., DIPEA)(3S)-morpholine-3-carboxamideHighly efficient and compatible with a vast library of amines, including amino acids and complex fragments. ajchem-a.com

N-Alkylation: The introduction of alkyl groups can be accomplished through several methods. Reductive amination, involving the reaction of the morpholine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is a highly effective method for creating diverse N-substituted analogs. chemrxiv.org Alternatively, direct alkylation with alkyl halides (e.g., benzyl bromide, ethyl iodide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) can be employed. researchgate.netmdpi.com The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents with a transition metal catalyst, represents a greener alternative. researchgate.net

N-Acylation: Acylation of the secondary amine to form an amide is a common and straightforward transformation. This is typically achieved by reacting the morpholine with an acyl chloride or acid anhydride (B1165640) in the presence of a base such as triethylamine or pyridine. chemspider.com This reaction introduces a planar, hydrogen-bond-accepting amide group, which can significantly influence binding affinity and conformation. A wide variety of commercially available acyl chlorides allows for the rapid generation of diverse libraries.

N-Sulfonylation: The formation of sulfonamides is achieved by reacting the morpholine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or various arylsulfonyl chlorides) in the presence of a base. researchgate.net Sulfonamides are important functional groups in medicinal chemistry as they are metabolically stable and can act as hydrogen-bond donors and acceptors, often mimicking a phosphate (B84403) group.

TransformationReagent TypeGeneral ConditionsProduct Functional Group
N-Alkylation Alkyl Halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF)Tertiary Amine
Aldehyde/KetoneReducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE)Tertiary Amine
N-Acylation Acyl Chloride (RCOCl)Base (e.g., Et₃N), Solvent (e.g., DCM)Amide
N-Sulfonylation Sulfonyl Chloride (RSO₂Cl)Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM)Sulfonamide

Introducing substituents directly onto the carbon framework (C2, C5, C6) of the morpholine ring is synthetically more challenging than N- or C3-carboxylate modification, often requiring multi-step synthetic sequences rather than direct functionalization of the pre-formed ring. Such modifications are valuable for probing deeper pockets of a binding site and for fine-tuning the conformation of the morpholine ring.

Strategies for C-substitution typically involve starting from different chiral precursors. For example, to obtain C5-substituted morpholines, one might start from a substituted serine or isoserine derivative. The synthesis of C5-substituted analogs of the herbicide cinmethylin (B129038) illustrates this approach, where a multi-step sequence involving asymmetric dihydroxylation, epoxidation, and subsequent alkylation was used to install substituents at the C5 position. nih.gov These methods, while complex, allow for precise control over the stereochemistry and position of the new substituent, which is critical for understanding its impact on biological activity.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies (focus on synthetic diversity)

The primary goal of derivatizing the benzyl (3S)-morpholine-3-carboxylate core is to generate a library of analogs for SAR studies. e3s-conferences.org A systematic and multipronged functionalization strategy allows researchers to understand how changes in different parts of the molecule affect its biological activity. e3s-conferences.orgresearchgate.net

The synthetic diversity for SAR studies can be generated by:

Varying the C3-substituent: As discussed in 4.1.1, converting the benzyl ester into a diverse panel of amides is a powerful strategy. The R-groups of the introduced amines can be varied to probe for steric tolerance, lipophilicity, and specific hydrogen bonding interactions within a target's active site. e3s-conferences.org For example, SAR studies on some anticancer agents have shown that the nature of the substituent at the C3 position can significantly impact potency. e3s-conferences.org

Modifying the N4-substituent: The transformations described in 4.1.2 (alkylation, acylation, sulfonylation) allow for the exploration of the space around the nitrogen atom. This is often crucial for establishing key interactions with target proteins or for modulating properties like brain penetration or metabolic stability. For many kinase inhibitors, the morpholine nitrogen and its substituents are key for binding in the ATP pocket.

Altering the Morpholine Ring: Introducing substituents on the ring itself (as in 4.1.3) or creating bridged morpholine analogs can rigidly constrain the conformation of the molecule. e3s-conferences.org This can lead to increased potency and selectivity by locking the molecule into a bioactive conformation. SAR studies have shown that bridged morpholines can penetrate deeper into enzyme pockets, leading to enhanced inhibitory activity. e3s-conferences.org

By combining these strategies, a comprehensive library of analogs can be synthesized. For example, a matrix-based approach could be employed where a set of C3-carboxamides is synthesized, and each of these is then subjected to a variety of N4-alkylation reactions. This systematic approach ensures a thorough exploration of the chemical space around the chiral morpholine core, maximizing the chances of identifying compounds with improved therapeutic profiles.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Elucidation in Research

Spectroscopic Methods for Absolute and Relative Stereochemical Assignment

Spectroscopic techniques are indispensable tools for probing the intricate stereochemical features of chiral molecules. By exploiting the differential interaction of these molecules with electromagnetic radiation, it is possible to glean detailed information about their configuration and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structural connectivity and stereochemistry of organic molecules. For benzyl (B1604629) (3S)-morpholine-3-carboxylate hydrochloride, ¹H and ¹³C NMR spectroscopy provide foundational information on the molecular framework.

Detailed analysis of coupling constants (J-values) in the ¹H NMR spectrum can reveal the dihedral angles between adjacent protons, offering insights into the conformation of the morpholine (B109124) ring. The chair-like conformation is typical for morpholine rings, and the coupling constants of the proton at the C3 stereocenter with the adjacent methylene (B1212753) protons at C2 can help establish its axial or equatorial orientation.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity of protons. For instance, NOE correlations between the proton at C3 and other protons on the morpholine ring or the benzyl group can provide definitive evidence for the relative configuration and preferred conformation in solution. While specific ¹H NMR spectral data for benzyl (3S)-morpholine-3-carboxylate hydrochloride is not widely published, data for structurally similar compounds, such as (S)-4-Benzyl-3-morpholinecarboxylic acid, can provide expected chemical shift ranges and coupling patterns.

Table 1: Representative ¹H NMR Chemical Shifts for Related Morpholine Structures

ProtonExpected Chemical Shift Range (ppm)Multiplicity
Aromatic (Benzyl)7.2 - 7.5Multiplet
Benzylic CH₂4.5 - 5.2Singlet or AB quartet
Morpholine Ring Protons2.5 - 4.5Multiplets
C3-H~3.0 - 3.5Multiplet

Note: This table is illustrative and based on general knowledge of similar structures. Actual values for this compound may vary.

Chiroptical Methods (e.g., Circular Dichroism Spectroscopy) for Enantiomeric Excess Determination

Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are fundamental for determining the enantiomeric excess (ee) and absolute configuration of a sample. Circular Dichroism (CD) spectroscopy is a particularly sensitive technique.

In CD spectroscopy, a chiral molecule will absorb left and right circularly polarized light differently, resulting in a CD spectrum. The spectrum is a plot of the difference in absorption (ΔA) versus wavelength. For this compound, the aromatic chromophore of the benzyl group is expected to give rise to characteristic Cotton effects in the UV region. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.

By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be assigned. Furthermore, the intensity of the CD signal is proportional to the concentration of the chiral species, allowing for the determination of enantiomeric excess in a sample.

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. scirp.org To assess the enantiomeric purity of this compound, chiral HPLC is the method of choice. sigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

Commonly used CSPs for the separation of chiral amines and amino acid derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, and cyclodextrins. scirp.org The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Once a separation method is developed, it can be validated for linearity, accuracy, and precision to ensure reliable determination of the enantiomeric purity. The peak areas of the two enantiomers are used to calculate the enantiomeric excess.

Table 2: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiral Polysaccharide-based CSP (e.g., CHIRALPAK® series)
Mobile Phase Hexane/Isopropanol (B130326) with an amine modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Note: This table provides a general example of a chiral HPLC method. The optimal conditions for this compound would require experimental optimization.

X-ray Crystallography for Definitive Stereochemical Confirmation (where applicable for research validation)

While spectroscopic and chromatographic methods provide powerful evidence for stereochemical assignment, X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a crystalline compound.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide an incontrovertible confirmation of the (S) configuration at the C3 position and would also reveal the solid-state conformation of the morpholine ring and the relative orientation of the substituents. The crystallographic data would include precise bond lengths, bond angles, and torsion angles, offering a complete and definitive structural picture. To date, a published crystal structure for this compound has not been identified in publicly accessible databases.

Computational Chemistry and Theoretical Studies of Benzyl 3s Morpholine 3 Carboxylate and Its Analogs

Conformational Analysis and Energy Landscape Studies of Morpholine (B109124) Derivatives

The three-dimensional structure of morpholine derivatives is fundamental to their biological activity. Computational conformational analysis reveals the energetically favorable spatial arrangements of these molecules.

The morpholine ring typically adopts a chair conformation, which is significantly more stable than the skew-boat form. Theoretical calculations, such as those employing Density Functional Theory (DFT), have shown that the chair conformers of morpholine are approximately 7.5 kcal/mol lower in energy than the skew-boat conformers. researchgate.net This energy difference ensures that the chair conformation is the predominant form in solution.

Within the chair conformation, substituents on the nitrogen and carbon atoms can be oriented in either axial (ax) or equatorial (eq) positions. For the parent morpholine molecule, the equatorial N-H conformer (Chair-Eq) is more stable than the axial N-H conformer (Chair-Ax). nih.gov Advanced spectroscopic techniques combined with theoretical calculations have precisely determined the conformational stability between these two forms to be 109 ± 4 cm⁻¹. nih.gov

Two-dimensional potential energy surfaces (2D PESs) have been constructed to map the conformational changes in both the neutral (S₀) and cationic (D₀) ground states of morpholine. rsc.org These studies indicate that while the neutral state can exist in both Chair-Eq and Chair-Ax conformations, the cationic state strongly favors an axial-like NH conformation. nih.govrsc.org This information is critical for understanding the behavior of morpholine derivatives in biological systems where ionization can occur.

ConformerRelative Energy (kcal/mol)Method
Chair0Ab initio
Skew-Boat~7.5Ab initio researchgate.net
Chair ConformerConformational Stability (cm⁻¹)Method
Chair-Eq vs. Chair-Ax109 ± 4IR resonant VUV-MATI spectroscopy nih.gov

Theoretical Prediction of Reaction Mechanisms and Stereoselectivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and predicting their stereochemical outcomes. For the synthesis of chiral morpholine derivatives, such as benzyl (B1604629) (3S)-morpholine-3-carboxylate, understanding the factors that control stereoselectivity is paramount.

Density Functional Theory (DFT) calculations have been successfully employed to study the regio- and stereoselectivity of reactions involving the morpholine scaffold. For instance, in the addition of morpholine to 9α-hydroxyparthenolide, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to investigate the chemoselectivity and stereospecificity of the reaction. medjchem.com Such studies can predict which double bond is more susceptible to nucleophilic attack and from which face the attack will occur, thus explaining the observed product distribution. medjchem.com

In the enantioselective synthesis of 3-substituted morpholines, theoretical studies have highlighted the crucial role of non-covalent interactions, such as hydrogen bonding, in achieving high levels of stereocontrol. researchgate.net For example, in a tandem hydroamination and asymmetric transfer hydrogenation reaction, the hydrogen-bonding interactions between the oxygen atom of the substrate and the ligand of the ruthenium catalyst are believed to be critical for obtaining high enantiomeric excess (ee). researchgate.net Computational models can map the entire reaction pathway, identifying the transition states for the formation of different stereoisomers and calculating their relative energies to predict the major product.

Molecular Docking and Binding Mode Predictions for Morpholine-Based Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as a morpholine derivative, and a biological target, typically a protein or enzyme.

Studies on novel morpholine derivatives as potential inhibitors of the SARS-CoV-2 main protease have utilized molecular docking to identify key binding interactions. gyanvihar.org Using software such as VLifeMDS, researchers have predicted the binding energies of these compounds within the active site of the protein. The docking results revealed that the binding energies for active compounds ranged from -20.55 to -74.55 kcal/mol. gyanvihar.org The analysis of the docked poses shows that the morpholine moiety can participate in various non-covalent interactions, including:

Hydrogen Bonds: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The hydrocarbon portions of the morpholine ring and its substituents can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

In another study involving morpholine-linked thiazolidinone hybrids, molecular docking simulations against Enoyl-ACP reductase predicted a strong binding affinity, with a calculated binding affinity of -8.6 kcal/mol for the most potent compound. researchgate.net The primary forces of interaction were identified as van der Waals forces, hydrogen bonding, and hydrophobic interactions. researchgate.net

Compound ClassTarget ProteinDocking Score/Binding EnergyKey Interactions
Novel Morpholine DerivativesSARS-CoV-2 Main Protease-20.55 to -74.55 kcal/mol gyanvihar.orgNot specified
Morpholine-linked ThiazolidinonesEnoyl-ACP Reductase-8.6 kcal/mol (most potent) researchgate.netVan der Waals, Hydrogen Bonding, Hydrophobic researchgate.net
Morpholine-based HeterocyclesDihydrofolate Reductase (DHFR)-1.6 E (Kcal/mol)Pi-hydrogen interactions nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between calculated physicochemical descriptors of a molecule and its experimentally determined activity.

For morpholine derivatives, 3D-QSAR studies have been performed to understand the relationship between their chemical structure and biological activity as dopamine (B1211576) D4 receptor ligands. nih.govacs.org Using the GRID/GOLPE methodology, researchers have identified key structural features that are important for affinity. nih.govacs.org The analysis of the coefficient plots from the 3D-QSAR model revealed that regions around the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the morpholine ring are crucial for binding. nih.govacs.org

The physicochemical descriptors used in QSAR models for morpholine derivatives often include:

Steric descriptors: Molecular volume and surface area.

Electronic descriptors: Dipole moment, polarization, and charges on specific atoms.

Lipophilicity descriptors: LogP (partition coefficient).

Energy-related descriptors: Energy of the highest occupied molecular orbital (HOMO), energy of the lowest unoccupied molecular orbital (LUMO), and hydration energy.

A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants found that antioxidant activity increases with decreasing molecular area, volume, lipophilicity, and polarization, and with an increasing dipole moment. pensoft.net These models provide valuable guidance for the design of new morpholine-based compounds with enhanced biological activity. pensoft.net

QSAR StudyKey Physicochemical Descriptors
Dopamine D4 Receptor LigandsSteric fields around benzene rings and morpholine nitrogen nih.govacs.org
Antioxidant Thiazole DerivativesMolecular area, volume, lipophilicity, polarization, dipole moment pensoft.net

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. Consequently, a major focus of current research is the development of novel catalytic systems that can afford morpholine (B109124) derivatives with high enantiomeric and diastereomeric purity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of morpholines. For instance, quinine (B1679958) squaramide has been successfully employed as a catalyst in the asymmetric organocatalytic desymmetric double aza-Michael addition of p-anisidine (B42471) to enone-tethered cyclohexadienone, yielding functionalized morpholines in high yields and with excellent stereoselectivities (up to 99% ee and >20:1 dr). acs.org Another approach involves the use of cinchona alkaloid-derived phthalazine (B143731) as a catalyst in the asymmetric halocyclization of alkenol substrates to produce chlorinated 2,2-disubstituted morpholines with high enantioselectivities. rsc.org

Transition metal catalysis also continues to offer new avenues for stereoselective morpholine synthesis. A notable development is the use of a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of unsaturated morpholines, which has demonstrated the capability to produce a variety of 2-substituted chiral morpholines in quantitative yields and with up to 99% enantiomeric excess. rsc.org Furthermore, palladium-catalyzed carboamination reactions of substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides have been shown to generate cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

A tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has proven to be an efficient method for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org This approach highlights the potential of combining different catalytic processes to achieve complex transformations in a single operation.

Table 1: Comparison of Novel Catalytic Systems for Stereoselective Morpholine Synthesis

Catalytic SystemType of ReactionKey FeaturesReported Stereoselectivity
Quinine SquaramideOrganocatalytic Desymmetric Double Aza-Michael AdditionAccess to functionalized fused morpholines. acs.orgUp to 99% ee, >20:1 dr acs.org
Cinchona Alkaloid-derived PhthalazineOrganocatalytic Enantioselective ChlorocycloetherificationSynthesis of chiral 2,2-disubstituted morpholines. rsc.orgExcellent yields and enantioselectivities. rsc.org
Bisphosphine-Rhodium ComplexAsymmetric HydrogenationApplicable to 2-substituted dehydromorpholines. rsc.orgUp to 99% ee rsc.org
Palladium(0) with Phosphine LigandsIntramolecular CarboaminationSynthesis of cis-3,5-disubstituted morpholines. nih.govSingle stereoisomers. nih.gov
Titanium/Ruthenium CatalystsTandem Hydroamination/Asymmetric Transfer HydrogenationOne-pot synthesis of 3-substituted morpholines. organic-chemistry.orgHigh enantioselectivities. organic-chemistry.org

Integration of Continuous Flow Chemistry for Efficient Synthesis

Continuous flow chemistry is gaining significant traction as a method to improve the efficiency, safety, and scalability of chemical syntheses. The application of this technology to the production of morpholine derivatives is an active area of research.

A notable example is the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents for the synthesis of substituted morpholines under continuous flow conditions. nih.gov This method utilizes an inexpensive organic photocatalyst (TPP) and a Lewis acid additive, demonstrating the potential for cost-effective and scalable production. nih.gov The continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, has been explored in microfluidic devices, significantly reducing reaction times compared to batch processes. researchgate.net

Flow chemistry can be particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. nih.gov The integration of in-line analysis techniques, such as mass spectrometry, can further enhance process optimization and control. nih.gov

Exploration of Morpholine-3-Carboxylates in Unconventional Synthetic Methodologies

Beyond traditional synthetic methods, researchers are exploring unconventional approaches to access morpholine scaffolds, including the use of photocatalysis and biocatalysis.

Visible-light-mediated photocatalysis offers a green and efficient alternative for the synthesis of morpholines. A diastereoselective annulation strategy employing a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid has been developed for the synthesis of substituted 2-aryl morpholines. nih.gov This method proceeds through a radical cation intermediate and provides access to a diverse range of substitution patterns. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents an attractive option for the synthesis of chiral morpholine derivatives due to the high stereoselectivity of enzymes. nih.gov While specific examples for benzyl (B1604629) (3S)-morpholine-3-carboxylate hydrochloride are not yet widely reported, the potential for enzymatic resolutions or asymmetric syntheses of key intermediates is a promising area for future investigation. The advantages of biocatalysis include mild reaction conditions and a reduced environmental footprint. nih.gov

High-Throughput Synthesis and Screening Strategies for Chemical Space Exploration

To accelerate the discovery of new drug candidates and functional molecules, high-throughput synthesis and screening techniques are being increasingly applied to the generation and evaluation of morpholine libraries.

Solution-phase parallel synthesis has been employed to create a diverse library of substituted morpholine derivatives. nih.gov This approach utilizes a common intermediate that is diversified through reactions with various reagents, allowing for the rapid generation of thousands of unique compounds. nih.gov The resulting libraries can then be screened for biological activity against a range of therapeutic targets.

The development of robust synthetic routes to novel, three-dimensional scaffolds containing the morpholine motif is crucial for expanding the chemical space available for drug discovery. chemrxiv.orgacs.org Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse and complex molecules from simple starting materials. researchgate.net By combining different building blocks and reaction pathways, DOS can be used to create libraries of morpholine-containing compounds with a wide range of shapes and functionalities, increasing the probability of identifying novel bioactive agents. researchgate.net

Applications in Advanced Materials Science Research

While the primary focus of research on morpholine-3-carboxylates has been in medicinal chemistry, there is emerging interest in their potential applications in materials science. The morpholine moiety can impart desirable properties to polymers and other materials.

Morpholine-3-carboxylic acid is considered a valuable building block in the synthesis of polymers, where it can contribute to improved properties such as flexibility and durability. chemimpex.com The incorporation of morpholine units into polymer backbones can influence their solubility, thermal stability, and biocompatibility. For example, stimuli-responsive polymers derived from morpholine have been prepared and show potential for use in smart hydrogels for drug delivery and tissue engineering. nih.gov

Furthermore, the organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones has been shown to produce functionalized poly(aminoesters), which are a class of biodegradable polymers with potential biomedical applications. nih.gov The properties of these polymers can be tuned by varying the substituents on the morpholine ring. nih.gov As researchers continue to explore the unique properties of morpholine-containing molecules, new applications in areas such as advanced coatings, membranes, and functional materials are likely to emerge. e3s-conferences.org

Q & A

Q. What are the established synthetic routes for benzyl (3S)-morpholine-3-carboxylate hydrochloride?

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry and substituent integration, particularly the (3S)-chiral center and benzyl ester linkage .
  • Elemental Analysis: Validates molecular formula (e.g., C₁₂H₁₅NO₃·HCl) and purity (>97%) .
  • Mass Spectrometry (MS): ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 222.25 for the free base) .

Q. How does pH affect the stability of this compound during synthesis?

Methodological Answer: The compound is unstable under strongly acidic (pH < 3) or basic (pH > 10) conditions:

  • Acidic Conditions: Leads to decomposition of the morpholine ring .
  • Basic Conditions: Triggers hydrolysis of the benzyl ester group, requiring neutral pH (6–8) during purification .
  • Mitigation: Use buffered aqueous solutions (e.g., phosphate buffer) during workup .

Q. What are the key physical properties critical for handling this compound?

Q. How can researchers optimize reaction conditions to preserve the (3S)-chiral center during derivatization?

Methodological Answer:

  • Steric Shielding: Use bulky protecting groups (e.g., tert-butoxycarbonyl) to prevent racemization .
  • Low-Temperature Reactions: Conduct nucleophilic substitutions at 0–5°C to minimize thermal epimerization .
  • Catalytic Asymmetric Methods: Employ chiral catalysts (e.g., BINOL-phosphates) for enantioselective alkylation .

Q. What strategies resolve enantiomeric purity in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak® IC) for baseline separation .
  • Circular Dichroism (CD): Monitor Cotton effects at 220–260 nm to confirm (3S)-configuration retention .
  • X-ray Crystallography: Resolve absolute stereochemistry in crystalline derivatives .

Q. How do substituents on the benzyl group influence reactivity in nucleophilic additions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): meta-NO₂ or para-CF₃ substituents enhance electrophilicity at the ester carbonyl, accelerating nucleophilic attack (e.g., by amines) .
  • Steric Effects: Ortho-substituents reduce reaction rates due to hindered access to the carbonyl .
  • Case Study: Benzyl esters with para-methoxy groups show 30% slower reaction kinetics compared to para-chloro analogs .

Q. What role does this compound serve in PROTAC-based drug development?

Methodological Answer:

  • Linker Applications: The benzyl ester serves as a hydrolytically stable linker between E3 ligase ligands (e.g., VHL binders) and target protein binders .
  • Conjugation Methods:
  • Step 1: Deprotect the hydrochloride salt under mild basic conditions (pH 8.5).
  • Step 2: Couple via amidation using HATU/DIPEA in DMF .
    • Case Study: Used in (S,R,S)-AHPC-PEG1-NH2 hydrochloride, a PROTAC building block for degrading BRD4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.